molecular formula C10H10F3NO2 B1333503 2-(Trifluoromethyl)-dl-phenylalanine CAS No. 3832-73-3

2-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B1333503
CAS No.: 3832-73-3
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-dl-phenylalanine is a phenylalanine derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.

Scientific Research Applications

2-(Trifluoromethyl)-dl-phenylalanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is not available .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P305, P338, P351 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-dl-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
  • 4-(Trifluoromethyl)-D-phenylalanine

Comparison: Compared to its analogs, 2-(Trifluoromethyl)-dl-phenylalanine exhibits unique properties due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380585
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-73-3
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3832-73-3
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